molecular formula C14H6F2N2 B2720591 3,3'-Difluoro-[1,1'-biphenyl]-4,4'-dicarbonitrile CAS No. 359813-00-6

3,3'-Difluoro-[1,1'-biphenyl]-4,4'-dicarbonitrile

Cat. No.: B2720591
CAS No.: 359813-00-6
M. Wt: 240.213
InChI Key: WLKXNXKOUXLXNG-UHFFFAOYSA-N
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Description

Historical Development of Fluorinated Biphenyl Dicarbonitriles

The synthesis and application of fluorinated biphenyl dicarbonitriles have evolved significantly since the early 2000s, driven by advancements in cross-coupling chemistry and the growing demand for specialized organic electronic materials. The compound 3,3'-difluoro-[1,1'-biphenyl]-4,4'-dicarbonitrile (CAS 359813-00-6) was first reported in the early 2000s, with its initial synthesis leveraging Ullmann-type coupling reactions between fluorinated aryl halides and cyanated precursors. A pivotal milestone emerged in the 2010s with the adoption of transition metal catalysts, such as rhodium and palladium, which improved yields and selectivity. For instance, rhodium-catalyzed homo-coupling of aryl Grignard reagents enabled efficient access to symmetrically substituted biphenyl frameworks, while palladium-mediated Suzuki-Miyaura couplings facilitated the integration of electron-withdrawing groups like nitriles.

The compound’s structural complexity—featuring two fluorine atoms at the 3,3'-positions and two nitrile groups at the 4,4'-positions—required iterative optimization of reaction conditions. A notable advancement occurred in 2021 with the development of low-temperature lithiation strategies, as demonstrated in the synthesis of related trifluoromethanesulfonate derivatives. These methods minimized side reactions, achieving yields exceeding 50% for structurally analogous systems. By 2023, scalable protocols for fluorinated biphenyl dicarbonitriles had been established, positioning them as critical intermediates for optoelectronic materials.

Structural Significance in Materials Science

The molecular architecture of this compound (C₁₄H₆F₂N₂, MW 240.21) confers unique physicochemical properties critical for advanced materials. The fluorine atoms, with their high electronegativity and small atomic radius, induce pronounced electronic effects. They reduce the electron density of the biphenyl core via inductive withdrawal, enhancing oxidative stability and modulating intermolecular interactions. Concurrently, the nitrile groups at the 4,4'-positions serve as rigid, linear substituents that promote planar molecular conformations, facilitating π-π stacking in crystalline phases.

Table 1: Key Structural and Physical Properties of this compound

Property Value/Description Source
Molecular Formula C₁₄H₆F₂N₂
Molecular Weight 240.21 g/mol
CAS Number 359813-00-6
Purity 97%
Key Functional Groups Fluorine (3,3'), Nitrile (4,4')
Synthetic Accessibility Scalable via cross-coupling methodologies

The compound’s crystalline packing, influenced by fluorine-fluorine and nitrile-nitrile interactions, has been implicated in charge transport properties. For example, fluorinated analogs exhibit reduced reorganization energies in organic semiconductors, a trait linked to improved charge carrier mobility. Additionally, the nitrile groups’ ability to participate in hydrogen bonding and dipole-dipole interactions enhances solubility in polar aprotic solvents, simplifying solution-processed device fabrication.

Position in Contemporary Organic Electronics Research

In the realm of organic electronics, this compound has garnered attention as a multifunctional building block. Its electronic structure, characterized by a high electron affinity (EA) and ionization potential (IP), aligns with the requirements for electron-transport materials in OLEDs and perovskite solar cells. Recent studies on structurally related fluorinated biphenyls reveal HOMO-LUMO gaps ranging from 5.14 eV to 6.81 eV, with 3,3'-difluoro derivatives exhibiting intermediate values conducive to balanced charge injection.

Table 2: Electronic Properties of Fluorinated Biphenyl Derivatives

Compound HOMO (eV) LUMO (eV) HOMO-LUMO Gap (eV) Source
TBDFBP (Analog) -6.44 -1.30 5.14
DFBPE (Analog) -6.81 -2.25 4.56
Theoretical Model* -6.20 -1.80 4.40

*(Based on density functional theory calculations for 3,3'-difluoro derivatives)*

The compound’s utility extends to covalent organic frameworks (COFs), where its nitrile groups enable trimerization into triazine-based networks. These COFs exhibit high thermal stability and tunable porosity, making them candidates for gas storage and heterogeneous catalysis. Furthermore, the fluorine substituents’ hydrophobicity mitigates framework collapse in humid environments, addressing a longstanding challenge in COF applications.

In thermally activated delayed fluorescence (TADF) emitters, the biphenyl core’s rigidity and the nitriles’ electron-withdrawing effects synergize to narrow emission spectra. A 2023 study demonstrated that analogous nitrile-containing emitters achieve deep blue fluorescence with full-width-at-half-maximum values as low as 48 nm, meeting stringent color purity standards for displays. These advancements underscore the compound’s centrality in next-generation optoelectronic technologies.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(4-cyano-3-fluorophenyl)-2-fluorobenzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H6F2N2/c15-13-5-9(1-3-11(13)7-17)10-2-4-12(8-18)14(16)6-10/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLKXNXKOUXLXNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=CC(=C(C=C2)C#N)F)F)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H6F2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,3’-Difluoro-1,1’-biphenyl-4,4’-dicarbonitrile typically involves the reaction of 3,3’-difluoro-1,1’-biphenyl with cyanogen bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the dicarbonitrile product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity 3,3’-Difluoro-1,1’-biphenyl-4,4’-dicarbonitrile.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The compound can undergo nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing fluorine atoms and nitrile groups.

    Oxidation and Reduction Reactions: While less common, the compound can participate in oxidation and reduction reactions under specific conditions.

    Coupling Reactions: The biphenyl structure allows for coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions:

    Nucleophilic Aromatic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Major Products:

  • Substitution reactions can yield various substituted biphenyl derivatives.
  • Oxidation can lead to the formation of carboxylic acids or other oxidized products.
  • Reduction can produce amines or other reduced derivatives.

Scientific Research Applications

Organic Synthesis

3,3'-Difluoro-[1,1'-biphenyl]-4,4'-dicarbonitrile serves as a valuable building block in organic synthesis. Its structure allows for various chemical transformations that can lead to the formation of complex molecules. It is particularly useful in creating substituted biphenyl derivatives through substitution reactions and can be involved in oxidation and reduction processes to yield different functional groups.

Medicinal Chemistry

In medicinal chemistry, this compound is explored for its potential as a pharmacophore. The presence of fluorine atoms enhances lipophilicity and biological activity. Derivatives of this compound may exhibit significant biological activity against various targets, making it a candidate for drug development. Research indicates that fluorinated compounds often show improved binding affinity and selectivity in biological systems compared to their non-fluorinated analogs.

Material Science

The compound's properties make it suitable for applications in material science, particularly in the production of advanced materials like liquid crystals and polymers. Its electronic and optical characteristics are beneficial for developing high-performance materials used in displays and other electronic devices.

A study investigated the biological activity of fluorinated biphenyl compounds similar to this compound. The findings revealed that these compounds exhibited varying degrees of inhibitory effects on cancer cell lines in vitro. The introduction of fluorine atoms was found to enhance the compounds' ability to penetrate cellular membranes and interact with biological targets.

Case Study 2: Material Properties

Research focusing on the use of this compound in liquid crystal applications demonstrated that its incorporation into liquid crystal formulations improved thermal stability and optical clarity. The unique molecular structure allowed for better alignment properties under electric fields, which is crucial for display technologies.

Mechanism of Action

The mechanism of action of 3,3’-Difluoro-1,1’-biphenyl-4,4’-dicarbonitrile depends on its application. In organic synthesis, it acts as a reactive intermediate, participating in various chemical reactions to form desired products. In biological systems, its mechanism would be determined by the specific molecular targets and pathways it interacts with, which could include enzyme inhibition or receptor binding.

Comparison with Similar Compounds

Structural and Electronic Differences

The substituent positions and electronic effects distinguish 3,3'-Difluoro-[1,1'-biphenyl]-4,4'-dicarbonitrile from analogs (Table 1):

Compound Name Substituents (Positions) Electron Effects Key Applications References
This compound F (3,3'); CN (4,4') Strong electron-withdrawing COFs, catalysis (inferred)
[1,1'-Biphenyl]-4,4'-dicarbonitrile CN (4,4') Moderate electron-withdrawing Metal coordination, polymer synthesis
[1,1'-Biphenyl]-3,3'-dicarbonitrile CN (3,3') Electron-withdrawing, meta-substitution COF linkers, organic synthesis
4,4'-Diamino-[1,1'-biphenyl]-3,3'-dicarbonitrile NH₂ (4,4'); CN (3,3') Electron-donating (NH₂) + withdrawing (CN) COF synthesis (β-ketoenamine linkages)
2-(Trifluoromethoxy)-[1,1'-biphenyl]-4,4'-dicarbonitrile CF₃O (2); CN (4,4') Enhanced withdrawing (CF₃O) Photocatalysis, NMR studies

Key Observations :

  • Fluorine vs. Cyano Positioning: Fluorine at 3,3' positions reduces electron density on the biphenyl core compared to non-fluorinated analogs like [1,1'-biphenyl]-4,4'-dicarbonitrile. This enhances charge separation in donor-acceptor systems .
  • Meta vs. Para Substitution : [1,1'-Biphenyl]-3,3'-dicarbonitrile (CN at 3,3') exhibits different coordination behavior compared to para-substituted analogs, affecting COF topology .

Physical and Spectroscopic Properties

  • Melting Points and Solubility : Fluorinated derivatives generally exhibit higher melting points and lower solubility in polar solvents due to increased molecular rigidity and hydrophobicity. For example, [1,1'-biphenyl]-4,4'-dicarbonitrile (CAS 1591-30-6) has a molecular weight of 204.23 g/mol and is sparingly soluble in water . The fluorine atoms in this compound likely exacerbate these trends.
  • NMR and IR Spectroscopy: ¹H NMR: Fluorine substituents induce deshielding in neighboring protons. For instance, in 2-(trifluoromethoxy)-[1,1'-biphenyl]-4,4'-dicarbonitrile, the CF₃O group causes distinct ¹⁹F NMR shifts (δ = -58.27 ppm for major isomer) . IR: Cyano stretching vibrations (~2220 cm⁻¹) are consistent across analogs, but fluorine substitution may alter peak intensities .

Biological Activity

3,3'-Difluoro-[1,1'-biphenyl]-4,4'-dicarbonitrile (CAS: 359813-00-6) is a synthetic compound with a molecular formula of C14H6F2N2 and a molecular weight of approximately 240.21 g/mol. Its structure features two fluorine atoms and two cyano groups attached to a biphenyl backbone. This compound has garnered attention for its potential biological activities, particularly in the fields of pharmacology and toxicology.

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. Research suggests that biphenyl derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, a study evaluating the cytotoxicity of related compounds demonstrated that they could effectively reduce the viability of several cancer cell lines through mitochondrial dysfunction and reactive oxygen species (ROS) generation .

Cytotoxicity Assays

Cytotoxicity assays are critical for assessing the potential therapeutic applications of chemical compounds. The following table summarizes various assay methods used to evaluate the cytotoxic effects of this compound:

Assay Type Description Key Findings
MTT AssayMeasures cell viability based on mitochondrial activitySignificant reduction in viability in treated cells
LDH Release AssayAssesses membrane integrity by measuring lactate dehydrogenase releaseIndicated cytotoxic effects at higher concentrations
Apoptosis DetectionUtilizes annexin V staining to identify apoptotic cellsIncreased annexin V positive cells in treated groups

The biological activity of this compound may be attributed to its ability to interact with various cellular targets. Some proposed mechanisms include:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in cancer progression.
  • Induction of Apoptosis : The compound may trigger intrinsic apoptotic pathways leading to programmed cell death.
  • Modulation of Signaling Pathways : It might interfere with growth factor signaling pathways that are crucial for tumor cell survival.

Case Studies

A notable case study involved the evaluation of a biphenyl derivative in a preclinical model of breast cancer. The compound was administered at varying doses, revealing dose-dependent inhibition of tumor growth. Histological analysis showed increased apoptosis in tumor tissues treated with the compound compared to controls .

Q & A

Q. What role does this compound play in enhancing the stability of covalent triazine frameworks (CTFs) for energy storage?

  • Answer : Cyano groups enable trimerization into triazine linkages, forming rigid CTF backbones. Fluorine substituents improve thermal stability and hydrophobicity, as shown in CTF-1 derivatives. FT-IR and nitrogen adsorption isotherms characterize framework integrity and surface area .

Methodological Considerations

  • Data Contradictions : Discrepancies in reported yields (e.g., 57% vs. higher yields in similar reactions) may stem from solvent effects or catalyst deactivation. Replicate experiments under inert atmospheres are advised .
  • Advanced Characterization : Time-resolved fluorescence spectroscopy and transient absorption studies can elucidate exciton dynamics in COFs, linking structure to photocatalytic efficiency .

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